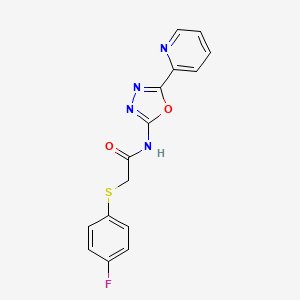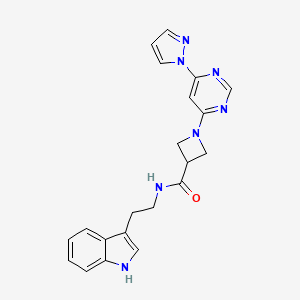![molecular formula C9H10FN3O B2900745 N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide CAS No. 2411241-78-4](/img/structure/B2900745.png)
N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide is a chemical compound that belongs to the class of fluoropyrimidines. These compounds are known for their significant applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom in the pyrimidine ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide typically involves the reaction of 5-fluoropyrimidine with an appropriate alkylating agent. One common method includes the use of 2-chloro-5-fluoropyrimidine as a starting material, which undergoes a nucleophilic substitution reaction with an ethylamine derivative under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Explored for its anticancer properties, particularly in the development of targeted therapies.
Industry: Utilized in the production of advanced materials with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyrimidine ring plays a crucial role in enhancing the compound’s binding affinity and selectivity. This interaction can inhibit the activity of target enzymes, leading to therapeutic effects in the case of anticancer applications .
Comparison with Similar Compounds
- 2-Chloro-5-fluoropyrimidine
- 5-Fluoro-2-cyano pyrimidine
- 5-Fluoro-2-ethoxy-4(1H)-pyrimidinone
Comparison: N-[2-(5-Fluoropyrimidin-2-yl)ethyl]prop-2-enamide is unique due to its specific structural features, such as the presence of an ethyl group and a prop-2-enamide moiety. These features contribute to its distinct chemical and biological properties compared to other fluoropyrimidines .
Properties
IUPAC Name |
N-[2-(5-fluoropyrimidin-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O/c1-2-9(14)11-4-3-8-12-5-7(10)6-13-8/h2,5-6H,1,3-4H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFMVCZXKMZJHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=NC=C(C=N1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2900663.png)
![1-(2-Fluorosulfonyloxyphenyl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2900667.png)
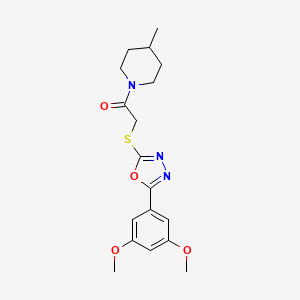

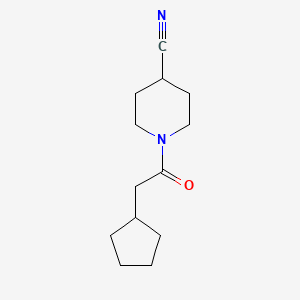
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2900674.png)

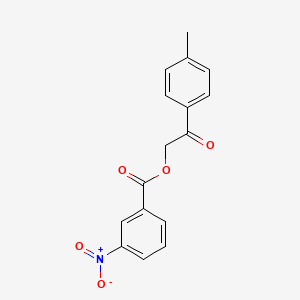
![1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2900677.png)
![methyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2900679.png)
![1-(cyclopropylmethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2900680.png)
